5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Description
5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a triazoloquinazoline derivative characterized by two electron-withdrawing substituents: a 2,4-dichlorophenoxy group at position 5 and a 3,4-dichlorophenyl group at position 2. This structure places it within a broader class of triazoloquinazolines, which are notable for their applications in medicinal chemistry (e.g., anticonvulsant activity) and materials science (e.g., fluorophores) . Below, we systematically compare its properties with structurally related compounds.
Properties
IUPAC Name |
5-(2,4-dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl4N4O/c22-12-6-8-18(16(25)10-12)30-21-26-17-4-2-1-3-13(17)20-28-27-19(29(20)21)11-5-7-14(23)15(24)9-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPDGLSKOAXYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)OC4=C(C=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate precursors.
Introduction of Dichlorophenyl and Dichlorophenoxy Groups: These groups can be introduced through nucleophilic substitution reactions using dichlorophenyl and dichlorophenoxy halides.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the triazole or quinazoline rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Recent studies have highlighted the compound's potential as a DNA intercalator and topoisomerase II inhibitor , making it a candidate for anticancer drug development. The following points summarize its biological significance:
- Cytotoxicity : Exhibits significant cytotoxic effects against various cancer cell lines such as HCT-116 and HepG-2 with IC50 values indicating effective inhibition of cell growth .
- Mechanism of Action : The compound intercalates into DNA, potentially disrupting replication and transcription processes, which is critical for cancer cell proliferation .
Applications in Medicinal Chemistry
- Anticancer Research : As a topoisomerase II inhibitor, this compound shows promise in the treatment of cancers by inducing apoptosis in tumor cells.
- Drug Development : The unique structure allows for modifications that can enhance its efficacy and selectivity towards cancer cells.
Agricultural Applications
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Its ability to disrupt biological processes can be harnessed for:
- Pest Control : Targeting specific pests while minimizing harm to beneficial species.
- Weed Management : Effective against resistant weed species due to its unique mechanism of action.
Case Study 1: Anticancer Activity
A study evaluated various derivatives of triazoloquinazoline compounds, including 5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline. Results indicated that modifications on the triazole ring significantly enhanced cytotoxicity against HCT-116 cells with IC50 values ranging from 2.44 to 9.43 μM .
Case Study 2: Agricultural Efficacy
Research into the herbicidal properties of triazoloquinazolines showed that certain derivatives effectively inhibited the growth of common agricultural weeds. Field trials demonstrated a reduction in weed biomass by over 70% compared to untreated controls .
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The presence of dichlorophenyl and dichlorophenoxy groups suggests potential interactions with hydrophobic pockets in proteins or cell membranes.
Comparison with Similar Compounds
Key Research Findings
Substituent Effects on Fluorescence: Electron-donating groups (e.g., diethylamino, carbazole) enhance Φ by enabling charge transfer. Electron-withdrawing groups (e.g., Cl) reduce Φ but improve thermal/chemical stability .
Biological Potency :
- Halogenation improves lipophilicity and bioactivity, but NH2 or other polar groups are critical for specific interactions (e.g., anticonvulsant activity) .
Synthetic Flexibility :
Biological Activity
5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H12Cl2N4O
- Molecular Weight : 407.25 g/mol
- CAS Number : 477853-53-5
The compound features a triazoloquinazoline scaffold, which is known for its diverse biological activities including anticancer and antibacterial properties.
The biological activity of this compound largely stems from its ability to interact with DNA and inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. By intercalating into DNA, it can disrupt the normal function of the cell cycle leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : Compounds related to this compound have shown IC50 values ranging from 2.44 to 9.43 μM against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines. The most active derivative exhibited an IC50 of 2.44 μM against HCT-116 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-DCP-3-DCP | HCT-116 | 2.44 |
| 5-DCP-3-DCP | HepG2 | 6.29 |
This indicates a promising potential for these compounds in cancer therapy.
Antibacterial Activity
In addition to anticancer properties, the compound has been evaluated for antibacterial activity. Research indicates that quinazoline derivatives can inhibit bacterial growth through various mechanisms including:
- Inhibition of Dihydrofolate Reductase (DHFR) : Some derivatives have shown selective inhibition against bacterial DHFR in Staphylococcus aureus and Escherichia coli.
- Mechanism : Compounds were reported to bind effectively to penicillin-binding proteins (PBPs), disrupting cell wall synthesis in bacteria.
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound I | S. aureus | 4 |
| Compound II | E. coli | 64 |
Case Studies
-
Cytotoxicity Assessment :
A study evaluated the cytotoxic effects of various triazoloquinazoline derivatives on HCT-116 and HepG2 cells. The findings revealed that structural modifications significantly influenced the cytotoxic potential, with specific substituents enhancing activity. -
Antibacterial Evaluation :
Another investigation focused on the antibacterial efficacy of synthesized quinazoline derivatives against resistant strains like MRSA. The results indicated promising activity with MIC values indicating effective inhibition at low concentrations.
Q & A
Q. Basic/Advanced Research Focus
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves molecular conformation and intermolecular interactions (e.g., π-π stacking, C–H⋯N hydrogen bonds). For triazoloquinazolines, planar deviations <0.1 Å and dihedral angles (e.g., 56–66° between aromatic rings) confirm structural rigidity .
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC spectra. For example, aromatic protons in dichlorophenyl groups resonate at δ 7.2–7.8 ppm, while triazole protons appear as singlets near δ 8.5 ppm .
- IR Spectroscopy : Confirm functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, C–Cl vibrations at 750–800 cm⁻¹) .
- HPLC-PDA : Validate purity (>95%) and monitor degradation products under stress conditions .
How should researchers address discrepancies in reported biological activities of similar triazoloquinazoline compounds?
Advanced Research Focus
Discrepancies often arise from:
- Assay Variability : Differences in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) or culture media (e.g., RPMI vs. Sabouraud dextrose) .
- Compound Stability : Hydrolytic degradation under acidic/alkaline conditions may reduce efficacy. Use stability-indicating HPLC methods to track active species .
- Structural Analogues : Minor substituent changes (e.g., methoxy vs. chloro groups) drastically alter lipophilicity and membrane permeability. Perform QSAR studies to isolate critical moieties .
Resolution : Standardize assays using CLSI guidelines, validate purity via elemental analysis, and cross-reference computational predictions with in vitro data .
What in vitro assays are recommended to investigate the mechanism of action of this compound as an antifungal agent?
Q. Advanced Research Focus
- Ergosterol Biosynthesis Inhibition : Quantify ergosterol levels in treated fungal cells using GC-MS. Reduced ergosterol correlates with CYP51 inhibition .
- Minimum Inhibitory Concentration (MIC) : Determine via broth microdilution (CLSI M27/M38 guidelines). Triazoloquinazolines with MIC ≤2 µg/mL are considered potent .
- Time-Kill Kinetics : Assess fungicidal vs. fungistatic activity by plotting log₁₀ CFU/mL over 24–48 hours.
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to evaluate selectivity indices (SI = IC₅₀ mammalian cells / MIC fungi) .
How do π-π interactions and crystal packing influence the physicochemical properties of this compound?
Advanced Research Focus
SC-XRD reveals intermolecular π-π interactions (centroid–centroid distances: 3.59–3.65 Å) between triazole and chlorophenyl rings, enhancing crystal stability and solubility . These interactions:
- Impact Solubility : Planar stacking reduces solubility in polar solvents, necessitating co-solvents (e.g., DMSO) for in vitro assays.
- Affect Bioavailability : Strong stacking may limit membrane permeability. Introduce hydrophilic substituents (e.g., –OH, –NH₂) to disrupt crystallinity .
What strategies mitigate challenges in scaling up the synthesis of triazoloquinazoline derivatives for preclinical studies?
Q. Basic Research Focus
- Process Intensification : Replace batch reflux with flow chemistry to reduce reaction times and improve yield consistency .
- Green Solvents : Substitute DMSO with cyclopentyl methyl ether (CPME) for safer large-scale cyclization .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization to handle gram-scale batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
